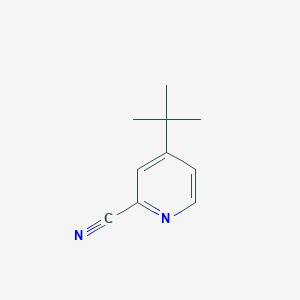

4-tert-ブチルピリジン-2-カルボニトリル

概要

説明

4-tert-Butylpyridine-2-carbonitrile is a specific additive of redox electrolyte in dye-sensitized solar cells and dye-sensitized TiO2 solar cells . It is commonly used in the electrolyte additive of dye-sensitized solar cells, which can increase the open-circuit voltage of the photovoltaic cell, but it will reduce the conductivity of the electrolyte, affecting the size of the short-circuit current .

Synthesis Analysis

The synthesis of 4-tert-Butylpyridine-2-carbonitrile involves chemical preparation, crystal details, vibrational, optical, and thermal behavior, and antibacterial activity of a new non-centrosymmetric compound . The organic ligand, 4-tert-butylpyridine (4-TBP), is frequently employed to enhance photovoltaic performance in solar cells .Molecular Structure Analysis

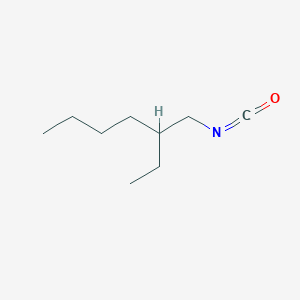

The molecular weight of 4-tert-Butylpyridine-2-carbonitrile is 160.22 . Its IUPAC name is 4-tert-butyl-2-pyridinecarbonitrile . The InChI code is 1S/C10H12N2/c1-10(2,3)8-4-5-12-9(6-8)7-11/h4-6H,1-3H3 and the InChI key is UDPVBTOAETZTLT-UHFFFAOYSA-N .Chemical Reactions Analysis

For the two-step route, the addition of TBP into DMF when dissolving PbI2 for spin-coating resulted in a porous layer composed of randomly packed PbI2 nanocrystals . This approach subsequently offered a widely enlarged contact area facilitating interfacial reaction with CH3NH3I and greatly improved CH3NH3PbI3 crystallization .科学的研究の応用

色素増感型太陽電池

4-tert-ブチルピリジン-2-カルボニトリルは、色素増感型太陽電池(DSSC)のレドックス電解質に特定の添加剤として使用されます。 これは、電解質の導電率に影響を与える可能性があり、結果として短絡電流に影響を与える一方で、太陽電池の開放電圧を向上させる役割を果たします .

ペロブスカイト太陽電池

この化合物は、ペロブスカイト太陽電池(PVSC)用のトリアリールアミン系有機正孔輸送材料(HTM)においても重要な添加剤です。これは、これらの電池の効率と定常状態の性能を向上させるのに役立ちます。 しかし、その沸点が低いことは、長期安定性とデバイス性能に影響を与える可能性があります .

作用機序

Target of Action

4-tert-Butylpyridine-2-carbonitrile, also known as 4-(tert-butyl)picolinonitrile, is a chemical compound that is commonly used in dye-sensitized solar cells . It serves as an additive in the electrolyte of these cells . .

Mode of Action

The compound interacts with the electrolyte in dye-sensitized solar cells . It is believed to enhance the open-circuit voltage of the solar cells . It also reduces the conductivity of the electrolyte, which can affect the short-circuit current .

Biochemical Pathways

Its primary role is in the enhancement of the open-circuit voltage in dye-sensitized solar cells

Result of Action

The primary result of the action of 4-tert-Butylpyridine-2-carbonitrile is the enhancement of the open-circuit voltage in dye-sensitized solar cells . This can improve the performance of the solar cells. It also reduces the conductivity of the electrolyte, which can affect the short-circuit current .

Safety and Hazards

4-tert-Butylpyridine-2-carbonitrile is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

生化学分析

Biochemical Properties

It is known that this compound is used as an additive in the electrolyte of dye-sensitized solar cells

Cellular Effects

It has been reported that this compound can influence the performance of perovskite solar cells . It is suggested that it can improve the crystallinity of perovskite, which is crucial for the efficiency of these cells

Molecular Mechanism

It is known that this compound can induce corrosion decomposition of perovskites and de-doping effect of spiro-OMeTAD, which present a huge challenge for the stability of perovskite solar cells

Temporal Effects in Laboratory Settings

It has been reported that this compound can improve the performance of perovskite solar cells

特性

IUPAC Name |

4-tert-butylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-10(2,3)8-4-5-12-9(6-8)7-11/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDPVBTOAETZTLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20560838 | |

| Record name | 4-tert-Butylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42205-73-2 | |

| Record name | 4-tert-Butylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6-Methylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid](/img/structure/B1626841.png)

![2-Oxabicyclo[4.1.0]heptane](/img/structure/B1626845.png)

![3-[(3-Methylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1626859.png)

![1,5-Dioxaspiro[5.5]undecan-9-ol](/img/structure/B1626863.png)